molecular formula C11H10N2O2S B360653 5-(3-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione CAS No. 178411-21-7

5-(3-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione

Cat. No.: B360653
CAS No.: 178411-21-7
M. Wt: 234.28g/mol
InChI Key: DPJOSTLBSOYMQR-UHFFFAOYSA-N
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Description

5-(3-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring This particular compound features a methylsulfanyl group attached to the phenyl ring, which is connected to the pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylsulfanylbenzaldehyde and urea.

    Condensation Reaction: The 3-methylsulfanylbenzaldehyde undergoes a condensation reaction with urea in the presence of a suitable catalyst, such as acetic acid, to form the intermediate 5-(3-methylsulfanylphenyl)-2,4-dihydroxypyrimidine.

    Cyclization: The intermediate is then cyclized under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise control of reaction temperatures, and the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

5-(3-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(3-methylsulfonylphenyl)-1H-pyrimidine-2,4-dione: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    5-(3-methylphenyl)-1H-pyrimidine-2,4-dione: Lacks the sulfanyl group, resulting in different chemical properties.

    5-(3-chlorophenyl)-1H-pyrimidine-2,4-dione: Contains a chlorine atom instead of a methylsulfanyl group.

Uniqueness

The presence of the methylsulfanyl group in 5-(3-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione imparts unique chemical properties, such as increased reactivity towards oxidation and the potential for forming specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(3-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-16-8-4-2-3-7(5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJOSTLBSOYMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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